molecular formula C4H4Cl2O3 B3240288 Methyl 3,3-dichloro-2-oxopropanoate CAS No. 1431953-90-0

Methyl 3,3-dichloro-2-oxopropanoate

Cat. No.: B3240288
CAS No.: 1431953-90-0
M. Wt: 170.98 g/mol
InChI Key: UKGAJIPDOCPNDX-UHFFFAOYSA-N
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Description

Methyl 3,3-dichloro-2-oxopropanoate (CAS: 1431953-90-0) is a chlorinated oxoester with the molecular formula C₄H₄Cl₂O₃ and a molecular weight of 170.98 g/mol . It is also known as methyl dichloropyruvate or dichloropyruvic acid methyl ester. This compound features a ketone group adjacent to a dichlorinated carbon and a methyl ester moiety, making it a reactive intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3,3-dichloro-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGAJIPDOCPNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233330
Record name Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431953-90-0
Record name Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431953-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dichloro-2-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acetoacetate with phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically proceeds as follows:

CH3COCH2COOCH3+PCl5CH3CCl2COOCH3+POCl3+HCl\text{CH}_3\text{COCH}_2\text{COOCH}_3 + \text{PCl}_5 \rightarrow \text{CH}_3\text{CCl}_2\text{COOCH}_3 + \text{POCl}_3 + \text{HCl} CH3​COCH2​COOCH3​+PCl5​→CH3​CCl2​COOCH3​+POCl3​+HCl

The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dichloro-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines (R-NH2), alcohols (R-OH), or thiols (R-SH) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 3,3-dichloro-2-oxopropanoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3,3-dichloro-2-oxopropanoate involves its reactivity towards nucleophiles and reducing agents. The presence of the keto group and chlorine atoms makes it a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution, reduction, and hydrolysis reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Ethyl 3,3-Dichloro-2-Oxopropanoate

Molecular Formula : C₅H₆Cl₂O₃
Molecular Weight : 185.01 g/mol
CAS : 98025-26-4

  • Structural Differences : The ethyl ester analog replaces the methyl group with an ethyl chain, increasing hydrophobicity and molecular weight.
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance and reduced electrophilicity. This may influence its stability in synthetic applications.
  • Applications : Likely used in similar contexts as the methyl derivative but with modified solubility and reactivity profiles.

Methyl 2-(3,4-Dichlorobenzyl)-3-Oxopropanoate

Molecular Formula : C₁₁H₁₀Cl₂O₃
Molecular Weight : 261.11 g/mol
CAS : 1223009-88-8

  • Structural Differences : Incorporates a 3,4-dichlorobenzyl group, introducing aromaticity and bulkiness.
  • Reactivity : The benzyl group may stabilize intermediates via resonance, altering reaction pathways. The dichloro substituents on the benzene ring could enhance electron-withdrawing effects.
  • Applications: Potential use in medicinal chemistry due to the aromatic moiety, which is absent in the simpler methyl 3,3-dichloro-2-oxopropanoate.

Methyl 3-(4-Methoxyphenyl)-2-Methyl-3-Oxopropanoate

Molecular Formula : C₁₂H₁₄O₄
Molecular Weight : 222.24 g/mol
CAS : 86109-34-4

  • Structural Differences: Features a 4-methoxyphenyl group and an additional methyl substituent on the oxopropanoate backbone.
  • Reactivity : The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine atoms in the target compound. This may reduce electrophilicity at the carbonyl carbon.
  • Applications : Likely geared toward synthesizing bioactive molecules with aryl motifs.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Insights
This compound C₄H₄Cl₂O₃ 170.98 Dichlorinated α-ketoester, methyl ester High electrophilicity at carbonyl due to Cl
Ethyl 3,3-dichloro-2-oxopropanoate C₅H₆Cl₂O₃ 185.01 Ethyl ester, same dichloro-oxo core Slower hydrolysis than methyl analog
Methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate C₁₁H₁₀Cl₂O₃ 261.11 Aromatic dichlorobenzyl group Resonance stabilization, enhanced lipophilicity
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate C₁₂H₁₄O₄ 222.24 Methoxyphenyl, methyl-substituted backbone Reduced electrophilicity due to methoxy group

Biological Activity

Methyl 3,3-dichloro-2-oxopropanoate is an organic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

This compound is characterized by its dichloro substituents and a carbonyl group, which contribute to its reactivity. The synthesis of this compound typically involves the chlorination of propanoic acid derivatives followed by esterification processes. Specific synthetic routes may vary, but the use of reagents such as thionyl chloride or phosphorus oxychloride is common.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial effects of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential utility in treating infections caused by resistant strains .
  • Anticancer Study : In a series of experiments assessing the cytotoxic effects on MCF-7 cells, this compound exhibited IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated that the compound effectively induced apoptosis in a dose-dependent manner .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10-20 µM
AnticancerHeLa (cervical cancer)Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,3-dichloro-2-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,3-dichloro-2-oxopropanoate

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